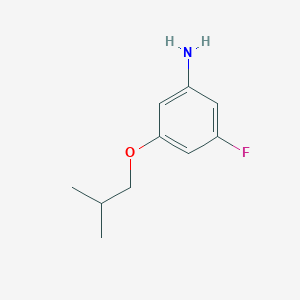

3-Fluoro-5-(2-methylpropoxy)aniline

Description

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

3-fluoro-5-(2-methylpropoxy)aniline |

InChI |

InChI=1S/C10H14FNO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6,12H2,1-2H3 |

InChI Key |

SWIGMQNVXLSMMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 3-fluoroaniline, undergoes a substitution reaction with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with 2-methylpropoxy bromide in the presence of a palladium catalyst and a base. This reaction is performed under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(2-methylpropoxy)aniline often employs the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-methylpropoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinones, nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-5-(2-methylpropoxy)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-methylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The 2-methylpropoxy group provides steric hindrance, influencing the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

*Estimated for 3-Fluoro-5-(2-methylpropoxy)aniline.

Physicochemical Properties

- Lipophilicity : The 2-methylpropoxy group in the target compound increases lipophilicity (logP ~2.5–3.0*) compared to trifluoromethoxy (logP ~2.0) or trifluoromethyl (logP ~2.2) analogs, enhancing membrane permeability but reducing aqueous solubility .

- Basicity : Electron-withdrawing groups (e.g., -CF3, -OCF3) decrease the basicity of the aniline NH2 group (pKa ~3–4), whereas alkoxy groups (e.g., -OCH2CH(CH3)2) have a milder electron-donating effect, resulting in a higher pKa (~4.5–5.0*) .

Research and Industrial Relevance

- Agrochemicals : Fluorinated anilines are key intermediates in herbicides and fungicides. The 2-methylpropoxy group’s lipophilicity could enhance leaf adhesion in formulations.

- Pharmaceuticals : The compound’s structure aligns with trends in CNS drug design, where fluorine and alkoxy groups improve blood-brain barrier penetration .

- Material Science: Potential use in liquid crystals or polymers, leveraging the alkoxy group’s conformational flexibility.

Biological Activity

3-Fluoro-5-(2-methylpropoxy)aniline is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorine atom and a propoxy group attached to a benzene ring, which significantly influences its chemical reactivity and biological properties. The following sections will explore the biological activity of this compound, including its pharmacological implications, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H15FNO

- Molecular Weight : Approximately 183.23 g/mol

- Structure : The compound consists of an aniline structure with a fluorine substituent at the meta position relative to the amino group, which enhances its lipophilicity and biological activity.

The presence of the fluorine atom is particularly significant as it can enhance the binding affinity to biological targets, potentially increasing efficacy in therapeutic applications. This modification can also influence metabolic pathways, making fluorinated compounds valuable in drug design.

Antimicrobial Properties

Research indicates that compounds with similar aniline frameworks often exhibit antibacterial and antifungal properties. For instance, derivatives of fluorinated anilines have been shown to interact effectively with bacterial enzymes, leading to inhibition of growth. The enhanced lipophilicity due to the fluorine substituent allows for better membrane penetration, which is crucial for antimicrobial action.

Table 1: Comparative Antimicrobial Activity of Similar Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| 3-Fluoro-5-(2-methylpropoxy)aniline | Moderate | Inhibition of bacterial enzyme activity |

| 3-Fluoroaniline | Strong | Disruption of cell wall synthesis |

| 4-Fluoroaniline | Moderate | Inhibition of protein synthesis |

| 5-Methyl-2-(2-methylpropoxy)aniline | Weak | Limited membrane penetration |

Enzyme Inhibition

3-Fluoro-5-(2-methylpropoxy)aniline has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. In vitro studies have demonstrated that this compound can effectively reduce tumor cell proliferation by targeting CDK pathways .

Case Study: Inhibition of Tumor Growth

A study evaluating various compounds' effects on tumor growth found that 3-Fluoro-5-(2-methylpropoxy)aniline exhibited significant tumor regression rates:

| Compound No. | Dose (mg/kg) | Tumor Growth Inhibition Rate (%) | Tumor Regression Observed |

|---|---|---|---|

| 3-Fluoro-5-(2-methylpropoxy)aniline | 10 | 87.0 | 100% (6/6 cases) |

| Comparative Compound A | - | 55.3 | No regression (0/6 cases) |

These findings suggest that the compound may be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 3-Fluoro-5-(2-methylpropoxy)aniline can be attributed to its unique structure. The positioning of the fluorine atom and the propoxy group significantly influences its interaction with biological targets:

- Fluorine Substituent : Enhances binding affinity and lipophilicity.

- Propoxy Group : May influence solubility and permeability across cellular membranes.

This SAR analysis indicates that modifications to either the fluorine or propoxy groups could lead to variations in biological activity, suggesting pathways for optimizing therapeutic efficacy .

Q & A

Q. Optimization Strategies :

- Vary reaction temperatures (e.g., 80–100°C for alkylation) and catalyst concentrations.

- Use protecting groups (e.g., acetyl) for the amine during alkylation to prevent side reactions .

How can spectroscopic techniques (NMR, MS) confirm the structure and purity of 3-Fluoro-5-(2-methylpropoxy)aniline?

Basic Research Question

- ¹H NMR : Look for aromatic protons split by fluorine (e.g., para/meta coupling patterns). The isobutoxy group’s methyl protons appear as a doublet (δ ~1.0 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 211.2 (C₁₀H₁₄FNO) validates the molecular formula .

- Purity : Assess via HPLC with UV detection (λ = 254 nm) and >95% area under the curve .

What methodologies are employed to study the biological interactions of 3-Fluoro-5-(2-methylpropoxy)aniline with therapeutic targets?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to enzymes or receptors .

- Enzyme Inhibition Assays : Test IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .

- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, guided by fluorine’s electronegativity and isobutoxy’s steric effects .

How does the electronic effect of substituents influence the compound’s reactivity in further modifications?

Advanced Research Question

- Fluorine (Electron-Withdrawing) : Directs electrophilic substitutions to the meta position relative to the amino group.

- Isobutoxy (Electron-Donating) : Enhances ortho/para reactivity on the ring but introduces steric hindrance .

- Example : Nitration occurs preferentially at the 4-position (para to fluorine), verified by DFT calculations .

What are the challenges in achieving regioselective substitution during synthesis, and how are they addressed?

Advanced Research Question

- Challenge : Competing substitution at positions 2, 4, or 6 due to directing effects.

- Solutions :

How can researchers resolve contradictions in reported biological activities of similar aniline derivatives?

Advanced Research Question

- Comparative SAR Studies : Systematically modify substituents (e.g., replace isobutoxy with methoxy) and test activity against standardized assays .

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., fluorine’s role in enhancing metabolic stability) .

What computational approaches model the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict binding stability in lipid bilayers or protein pockets (e.g., using GROMACS) .

- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide optimization .

How do steric effects from the 2-methylpropoxy group impact cross-coupling reactions?

Advanced Research Question

- Challenge : Bulky isobutoxy limits access to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura).

- Solutions :

- Use ligands with large bite angles (e.g., XPhos) to accommodate steric bulk .

- Optimize solvent polarity (e.g., toluene/water mixtures) to enhance reactivity .

What are best practices for handling and storing 3-Fluoro-5-(2-methylpropoxy)aniline?

Basic Research Question

- Storage : Under inert gas (N₂/Ar) at -20°C to prevent oxidation of the amine group .

- Handling : Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, lab coat) to avoid dermal exposure .

How does the substitution pattern influence pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : The isobutoxy group increases logP (~2.8), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated degradation, as shown in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.